

# Ozagrel Sodium: A Comprehensive Technical Guide to Solubility, Stability, and Storage

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## Compound of Interest

Compound Name: Ozagrel sodium

Cat. No.: B1139137

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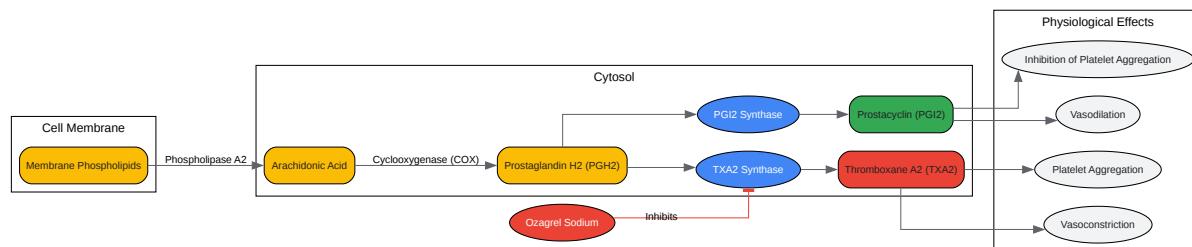
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ozagrel sodium**, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, is a critical compound in the research and development of treatments for thromboembolic diseases, including ischemic stroke.<sup>[1]</sup> Its therapeutic effect stems from its ability to block the production of TXA2, a key mediator of platelet aggregation and vasoconstriction, while promoting the synthesis of prostacyclin (PGI2), which has opposing vasodilatory and anti-platelet aggregation effects.<sup>[1]</sup> This technical guide provides an in-depth overview of the solubility, stability, and storage conditions of **ozagrel sodium**, compiled to aid researchers and drug development professionals in its effective handling and use.

## Mechanism of Action

**Ozagrel sodium** exerts its pharmacological effects by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2. By blocking this step in the arachidonic acid cascade, **ozagrel sodium** effectively reduces the levels of TXA2, thereby mitigating its pro-aggregatory and vasoconstrictive actions. A secondary and beneficial consequence of this inhibition is the redirection of the PGH2 substrate towards the production of other prostaglandins, such as prostacyclin (PGI2) in endothelial cells, which promotes vasodilation and inhibits platelet aggregation.<sup>[1]</sup>



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**Figure 1:** Simplified signaling pathway of **Ozagrel Sodium**'s mechanism of action.

## Solubility Profile

The solubility of **ozagrel sodium** is a critical parameter for its formulation and in vitro experimental design. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of **Ozagrel Sodium** in Various Solvents

| Solvent                   | Concentration (mg/mL)   | Molar Concentration (mM) | Temperature (°C) | Notes   |
|---------------------------|-------------------------|--------------------------|------------------|---|
| Water                     | 50.0[2]                 | 199.81[2]                | 25[3]            | May require ultrasonication for dissolution.[4] |
| Dimethyl Sulfoxide (DMSO) | 3.63[2]                 | 14.49[2]                 | Not Specified    | Data for ozagrel sodium.                        |
| Ethanol                   | Insoluble (<1 mg/mL)[3] | -                        | 25[3]            | Data for ozagrel sodium.                        |
| Methanol                  | Data not available      | -                        | -                |   |
| Acetonitrile              | Data not available      | -                        | -                |   |
| Tetrahydrofuran (THF)     | Data not available      | -                        | -                |   |

Table 2: Comparative Aqueous Solubility of **Ozagrel Sodium** at Different pH Values

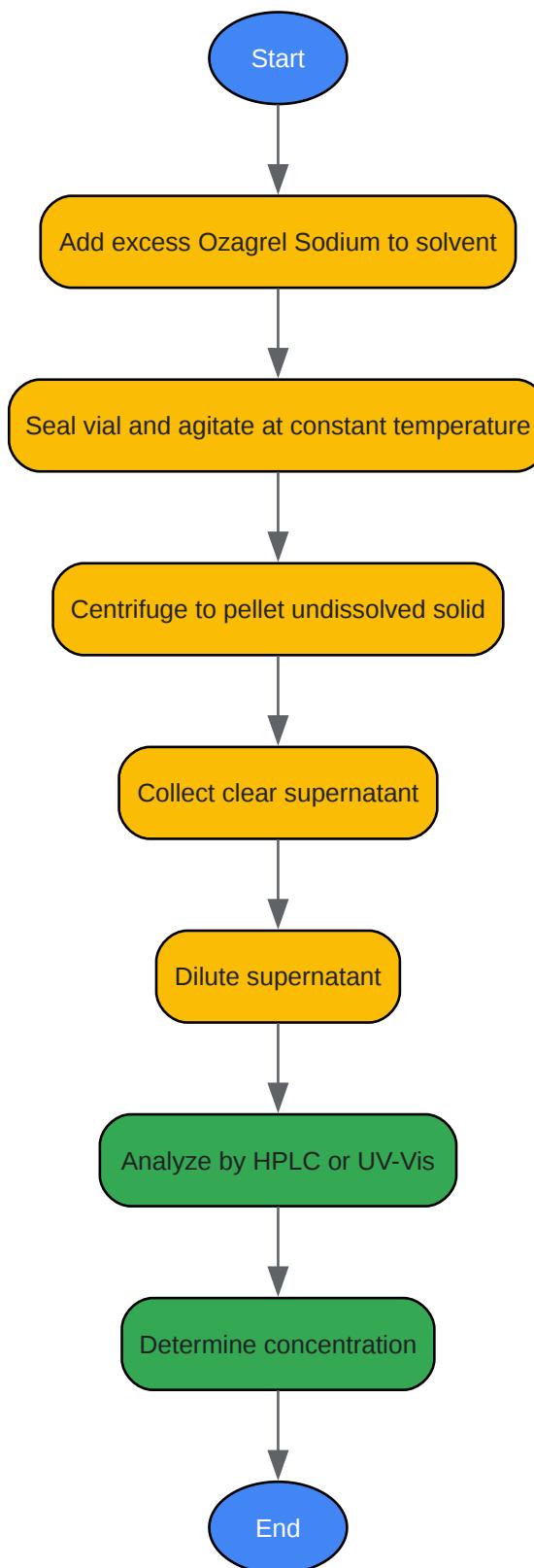
| pH | Ozagrel Sodium Solubility (g/L) |
|----|---------------------------------|
| 6  | 34                              |
| 7  | 44                              |
| 8  | 46.9                            |
| 9  | 53                              |

Note: Data extracted from a patent comparing ozagrel tromethamine and **ozagrel sodium**. The experimental conditions were at ambient temperature.

## Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

- Preparation: Add an excess amount of **ozagrel sodium** powder to a known volume of the desired solvent in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- Separation: Centrifuge the saturated solution at a high speed to pellet the excess solid.
- Sampling: Carefully withdraw a known volume of the clear supernatant.
- Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of **ozagrel sodium** using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

[Click to download full resolution via product page](#)**Figure 2:** Workflow for the shake-flask solubility determination method.

## Stability Profile

Understanding the stability of **ozagrel sodium** under various conditions is crucial for ensuring its quality, efficacy, and safety. Forced degradation studies have shown that **ozagrel sodium** is susceptible to degradation under acidic, basic, and oxidative conditions.

Table 3: Summary of Forced Degradation Studies on Ozagrel

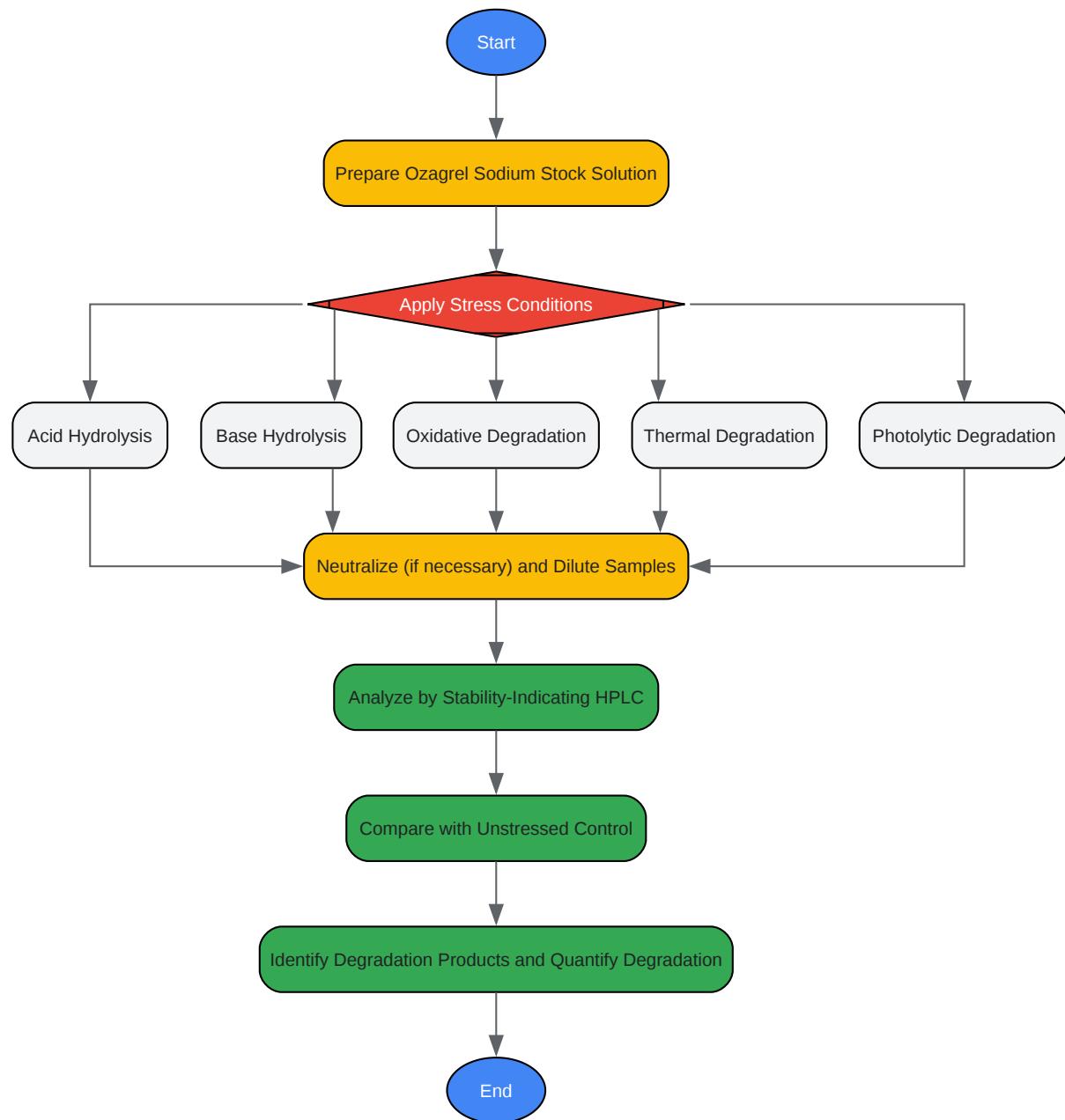
| Stress Condition      | Reagents and Conditions                                     | Percentage of Degradation |
|-----------------------|---|---------------------------|
| Acid Hydrolysis       | 0.1 N HCl, 60°C, 30 min                                     | 5-20%                     |
| Base Hydrolysis       | 0.1 N NaOH, 60°C, 30 min                                    | 5-20%                     |
| Oxidative Degradation | 3% H <sub>2</sub> O <sub>2</sub> , Room Temperature, 7 days | 5-20%                     |
| Thermal Degradation   | 100°C, 48 hours   | 5-20%                     |

## Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

- Stock Solution Preparation: Prepare a stock solution of **ozagrel sodium** in a suitable solvent (e.g., methanol or water) at a known concentration.
- Application of Stress Conditions:
  - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
  - Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and maintain at a specified temperature for a defined period.
  - Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified duration.

- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100°C) for a defined period.
- Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples if necessary. Dilute all stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
- Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. The appearance of new peaks indicates the formation of degradation products. The percentage of degradation is calculated by the decrease in the peak area of the parent drug and the area of the degradation product peaks.



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**Figure 3:** General workflow for a forced degradation study of Ozagrel Sodium.

## ICH Stability Testing

Formal stability testing of **ozagrel sodium** should be conducted according to the International Council for Harmonisation (ICH) guidelines to establish a retest period for the drug substance and a shelf-life for the drug product.

Table 4: ICH Recommended Storage Conditions for Stability Studies

| Study Type   | Storage Condition   | Minimum Duration |
|--------------|---|------------------|
| Long-term    | 25°C ± 2°C / 60% RH ± 5%<br>RH or 30°C ± 2°C / 65% RH ± 5%<br>5% RH | 12 months        |
| Intermediate | 30°C ± 2°C / 65% RH ± 5%<br>RH                                      | 6 months         |
| Accelerated  | 40°C ± 2°C / 75% RH ± 5%<br>RH                                      | 6 months         |

## Experimental Protocol for a Formal Stability Study of Ozagrel Sodium (Drug Substance)

This protocol outlines the key steps for conducting a formal stability study on **ozagrel sodium** as an active pharmaceutical ingredient (API).

- Materials and Equipment:
  - At least three primary batches of **ozagrel sodium**.
  - Container closure system that is the same as the proposed packaging for storage and distribution.
  - Calibrated stability chambers capable of maintaining the specified temperature and humidity conditions.
  - A validated stability-indicating HPLC method.

- Procedure:
  - Sample Preparation and Storage: Package a sufficient quantity of **ozagrel sodium** from each of the three batches into the selected container closure system. Place the packaged samples into the stability chambers set at the long-term and accelerated storage conditions.
  - Testing Schedule:
    - Long-term: Test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
    - Accelerated: Test the samples at 0, 3, and 6 months.
    - Intermediate: If significant change occurs during the accelerated study, perform testing at 0, 6, 9, and 12 months.
  - Analytical Testing: At each time point, withdraw samples and test for relevant quality attributes, including:
    - Appearance
    - Assay
    - Degradation products/impurities
    - Water content
    - Any other critical quality attributes.
  - Data Evaluation: Evaluate the data for any trends in the degradation or changes in other quality attributes over time. The results are used to establish the retest period for the drug substance.

## Storage Conditions

Proper storage of **ozagrel sodium** is essential to maintain its integrity and prevent degradation.

Table 5: Recommended Storage Conditions for **Ozagrel Sodium**

| Form                   | Storage Temperature | Duration   | Recommendations  |
|------------------------|---------------------|--|--|
| Powder                 | -20°C               | Up to 3 years                                    | Store in a tightly sealed container, protected from light and moisture.[3] |
| 4°C                    | Short-term          | Store in a sealed container, away from moisture. |  |
| Stock Solution in DMSO | -20°C               | 1 month  | Aliquot to avoid repeated freeze-thaw cycles.                              |
| -80°C                  | 6 months            | Preferred for long-term storage.                 |  |

## Conclusion

This technical guide provides a comprehensive overview of the critical physicochemical properties of **ozagrel sodium**, focusing on its solubility, stability, and storage. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating the design of robust experiments and the development of stable and effective formulations. Adherence to the recommended storage and handling procedures is paramount to ensure the quality and reliability of experimental results and the ultimate safety and efficacy of **ozagrel sodium**-containing products.

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